molecular formula C22H24N2O5 B2558396 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide CAS No. 1091475-64-7

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide

Cat. No.: B2558396
CAS No.: 1091475-64-7
M. Wt: 396.443
InChI Key: WYKJYUARRMHGBW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including amide bond formation, to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide include:

  • N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-hydroxyphenyl)cyclopentyl]methyl}ethanediamide
  • N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-chlorophenyl)cyclopentyl]methyl}ethanediamide

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide lies in its specific structural features, such as the methoxy group on the phenyl ring and the cyclopentyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-17-7-4-15(5-8-17)22(10-2-3-11-22)13-23-20(25)21(26)24-16-6-9-18-19(12-16)29-14-28-18/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKJYUARRMHGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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